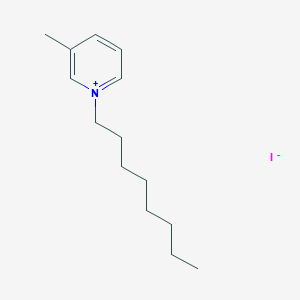
N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine: is an organic compound that features a phenylalanine backbone with a substituted nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine typically involves the nitration of a methoxy-substituted phenylalanine derivative. The process may include the following steps:
Protection and Deprotection: Protecting groups may be used to shield reactive sites during the nitration process, followed by deprotection to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenylalanine derivatives.
Substitution: Halogenated phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Methoxy-2-nitrophenyl)glycine
- N-(5-Methoxy-2-nitrophenyl)alanine
- N-(5-Methoxy-2-nitrophenyl)valine
Uniqueness: N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine is unique due to the presence of the phenylalanine backbone, which imparts specific stereochemical properties and enhances its potential for biological activity. The combination of the methoxy and nitro groups further distinguishes it from other similar compounds by providing unique electronic and steric characteristics.
Eigenschaften
CAS-Nummer |
479677-32-2 |
|---|---|
Molekularformel |
C16H16N2O5 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
(2S)-2-(5-methoxy-2-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N2O5/c1-23-12-7-8-15(18(21)22)13(10-12)17-14(16(19)20)9-11-5-3-2-4-6-11/h2-8,10,14,17H,9H2,1H3,(H,19,20)/t14-/m0/s1 |
InChI-Schlüssel |
VVAJLPSCTZZDHD-AWEZNQCLSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N[C@@H](CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])NC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
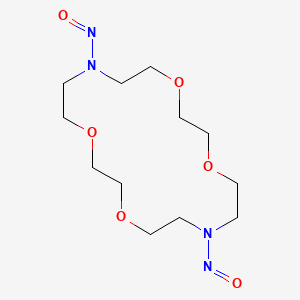
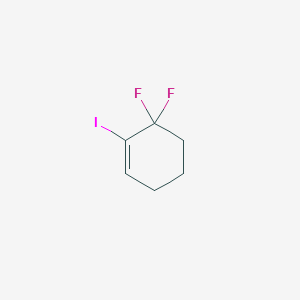
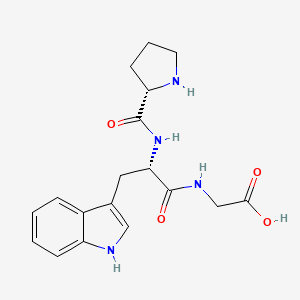
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
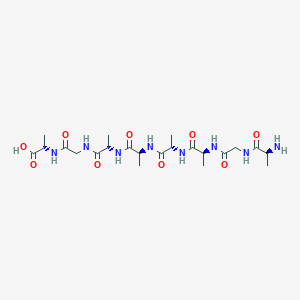
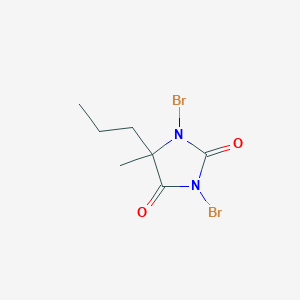
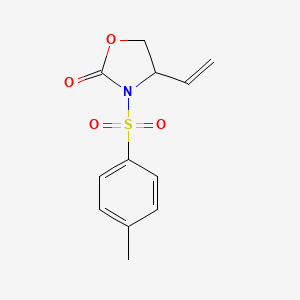
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
